molecular formula C13H10N2O4 B11707930 N'-[(E)-1,3-benzodioxol-5-ylmethylidene]furan-2-carbohydrazide

N'-[(E)-1,3-benzodioxol-5-ylmethylidene]furan-2-carbohydrazide

Katalognummer: B11707930
Molekulargewicht: 258.23 g/mol
InChI-Schlüssel: KQBUMZVZZXMZPB-VGOFMYFVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(E)-(2H-13-BENZODIOXOL-5-YL)METHYLIDENE]FURAN-2-CARBOHYDRAZIDE is a Schiff base compound known for its unique chemical structure and properties. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, and they have a wide range of applications in various fields such as chemistry, biology, and medicine.

Vorbereitungsmethoden

The synthesis of N’-[(E)-(2H-13-BENZODIOXOL-5-YL)METHYLIDENE]FURAN-2-CARBOHYDRAZIDE involves the reaction of furan-2-carbohydrazide with an appropriate aldehyde or ketone under specific conditions. The reaction is typically carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography .

Analyse Chemischer Reaktionen

N’-[(E)-(2H-13-BENZODIOXOL-5-YL)METHYLIDENE]FURAN-2-CARBOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

N’-[(E)-(2H-13-BENZODIOXOL-5-YL)METHYLIDENE]FURAN-2-CARBOHYDRAZIDE has several scientific research applications:

Wirkmechanismus

The mechanism of action of N’-[(E)-(2H-13-BENZODIOXOL-5-YL)METHYLIDENE]FURAN-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit or activate various biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

N’-[(E)-(2H-13-BENZODIOXOL-5-YL)METHYLIDENE]FURAN-2-CARBOHYDRAZIDE is unique compared to other Schiff bases due to its specific structure and properties. Similar compounds include:

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • (E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide

These compounds share similar structural features but differ in their specific substituents and resulting chemical properties .

Eigenschaften

Molekularformel

C13H10N2O4

Molekulargewicht

258.23 g/mol

IUPAC-Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]furan-2-carboxamide

InChI

InChI=1S/C13H10N2O4/c16-13(11-2-1-5-17-11)15-14-7-9-3-4-10-12(6-9)19-8-18-10/h1-7H,8H2,(H,15,16)/b14-7+

InChI-Schlüssel

KQBUMZVZZXMZPB-VGOFMYFVSA-N

Isomerische SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=CC=CO3

Kanonische SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CC=CO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.